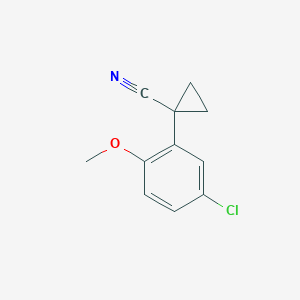
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Übersicht
Beschreibung
“1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS number 1152566-93-2 . It has a molecular weight of 207.66 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of “1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is C11H10ClNO . The InChI code is 1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Cyclopropane Derivatives
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile is a key compound in the synthesis of various cyclopropane derivatives. For instance, studies have explored the synthesis and reactions of related compounds, focusing on stereoisomeric cyclopropanecarboxamides and their configurations, established through X-ray crystallographic analysis (Aelterman et al., 1999).
Photoreactions and Electron Transfer Studies
The compound and its derivatives have been investigated in photoreactions and electron transfer studies. Research has shown that derivatives undergo degenerate rearrangements in singlet- and triplet-sensitized electron-transfer photoreactions, indicating complex photochemical behavior (Ikeda et al., 2003).
Antiproliferative Activity
Certain derivatives of 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile have shown significant antiproliferative activity against cancer cell lines. This highlights its potential utility in the development of anticancer agents (Lu et al., 2021).
Chemical Transformations
Formation and Reactivity of Radical Cations
The radical cations of cyclopropane derivatives, related to 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile, have been generated and studied. These studies provide insights into their reactivity and potential applications in various chemical transformations (Mizuno et al., 1998).
Chemical Transformations under Nucleophilic Conditions
The chemical behavior of similar compounds under nucleophilic conditions has been explored. These studies offer valuable information on the reactivity of the cyclopropane carbonitrile derivatives and their potential for creating diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFZNHDXNWIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



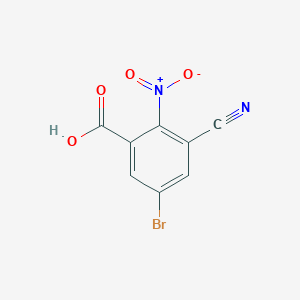
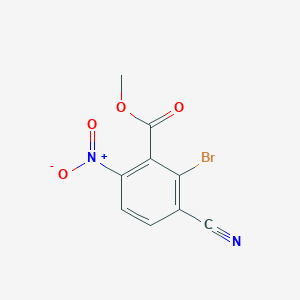
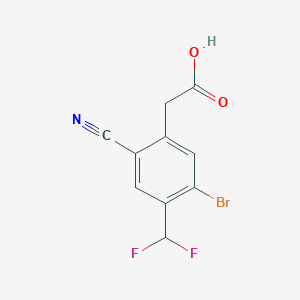
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)
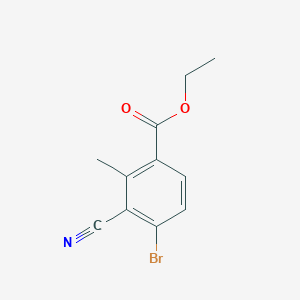
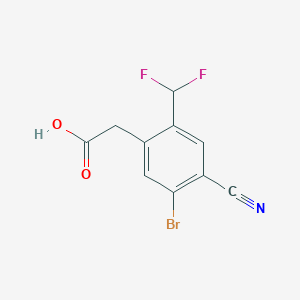
![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
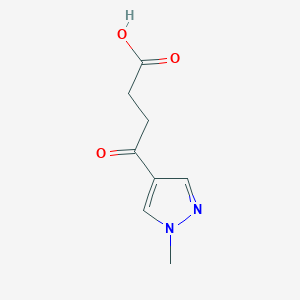

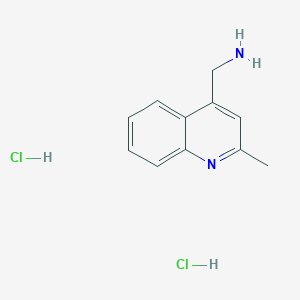
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
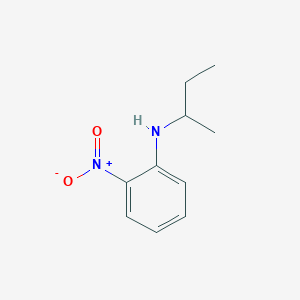
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)